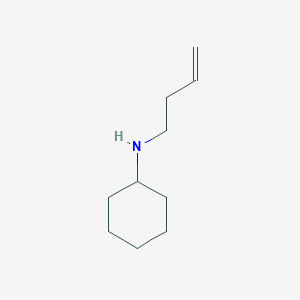![molecular formula C14H17N5O2 B12900212 Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate CAS No. 20781-08-2](/img/structure/B12900212.png)
Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate is a chemical compound with the molecular formula C14H17N5O2 This compound is known for its unique structure, which includes a benzoate ester linked to a pyrimidine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 2,4-diaminopyrimidine with 4-formylbenzoic acid, followed by esterification with ethanol. The reaction conditions often require the use of a catalyst, such as hydrochloric acid, and heating to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate: This compound shares a similar pyrimidine structure but with different substituents, leading to distinct chemical and biological properties.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another pyrimidine derivative with unique biological activities.
Uniqueness
Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate is unique due to its specific combination of a benzoate ester and a pyrimidine derivative, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
20781-08-2 |
|---|---|
Formule moléculaire |
C14H17N5O2 |
Poids moléculaire |
287.32 g/mol |
Nom IUPAC |
ethyl 4-[(2,4-diaminopyrimidin-5-yl)methylamino]benzoate |
InChI |
InChI=1S/C14H17N5O2/c1-2-21-13(20)9-3-5-11(6-4-9)17-7-10-8-18-14(16)19-12(10)15/h3-6,8,17H,2,7H2,1H3,(H4,15,16,18,19) |
Clé InChI |
SOXZZGWSHCJALQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NCC2=CN=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
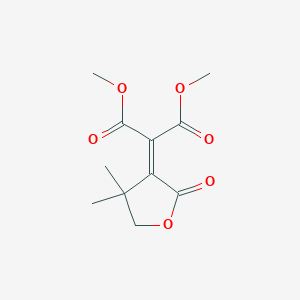
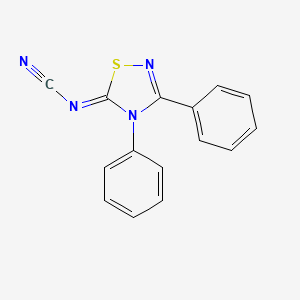
![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
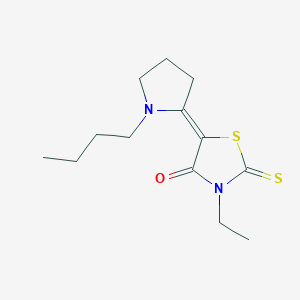
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
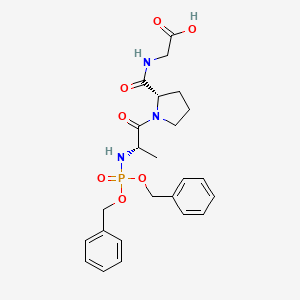
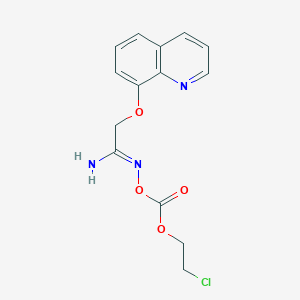
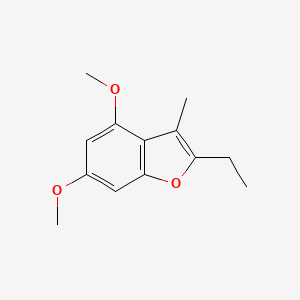
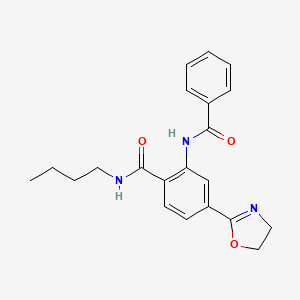
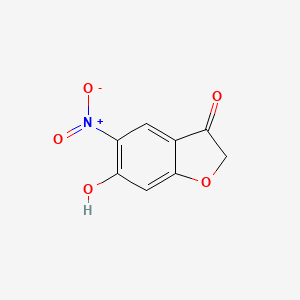
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
